molecular formula C8H9BrN2O2S B6226311 5-bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid CAS No. 2299065-06-6

5-bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid

Cat. No.: B6226311
CAS No.: 2299065-06-6
M. Wt: 277.1
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Description

5-Bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that contains a bromine atom, a propylsulfanyl group, and a carboxylic acid functional group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid typically involves the bromination of a pyrimidine precursor followed by the introduction of the propylsulfanyl group and the carboxylation of the pyrimidine ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and thiolating agents like propylthiol. The carboxylation step can be achieved using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction Reactions: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the carboxylic acid group can be reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are used in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

5-Bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-dichloropyrimidine: This compound contains two chlorine atoms in addition to the bromine atom, making it more reactive in substitution reactions.

    5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid: The methylsulfonyl group provides different electronic properties compared to the propylsulfanyl group.

    5-Bromopyrimidine-2-carboxylic acid: Lacks the propylsulfanyl group, resulting in different chemical reactivity and biological activity.

Uniqueness

5-Bromo-2-(propylsulfanyl)pyrimidine-4-carboxylic acid is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable scaffold for the development of new chemical entities.

Properties

CAS No.

2299065-06-6

Molecular Formula

C8H9BrN2O2S

Molecular Weight

277.1

Purity

95

Origin of Product

United States

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